N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Description
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methanesulfonylphenyl group and at the 2-position with a 2,2-diphenylacetamide moiety.
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-31(28,29)19-14-12-18(13-15-19)22-25-26-23(30-22)24-21(27)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNMWKWAAANRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methanesulfonylphenyl group: This step involves the sulfonation of a phenyl ring, followed by the attachment of the sulfonyl group to the oxadiazole ring.
Attachment of the diphenylacetamide moiety: This can be done through amide bond formation using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole/Thiadiazole Cores
Compound A : N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (Patent EP3348550A1)
- Core : Benzothiazole instead of oxadiazole.
- Substituents : Sulfamoyl group at position 6; diphenylacetamide at position 2.
- Key Differences :
- Benzothiazole’s sulfur atom enhances aromaticity and metabolic stability compared to oxadiazole.
- Sulfamoyl group (-SO₂NH₂) may improve solubility but reduce membrane permeability relative to methanesulfonyl (-SO₂CH₃).
- Activity : Patent highlights benzothiazole derivatives as kinase inhibitors, suggesting divergent biological targets from oxadiazole-based compounds .
Compound B : 4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Core : 1,3,4-Oxadiazole.
- Substituents : 4-Methoxyphenyl (electron-donating) at position 5; diethylsulfamoylbenzamide at position 2.
- Diethylsulfamoyl (-SO₂N(Et)₂) increases steric bulk, possibly hindering target binding.
- Activity : Likely modulates sulfotransferases or GPCRs due to sulfamoyl and methoxy groups .
Compound C : N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Core : 1,3,4-Thiadiazole.
- Substituents : 2,4-Dimethoxyphenyl (electron-donating); phenylacetamide.
- Key Differences :
- Thiadiazole’s sulfur atom increases lipophilicity and alters electronic distribution vs. oxadiazole.
- Dimethoxy groups may enhance antioxidant activity but reduce metabolic stability.
Pharmacological and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
- In contrast, methoxy or methyl groups in analogues (e.g., Compound B, C) reduce this effect .
- Core Heterocycle : Oxadiazole offers balanced metabolic stability and reactivity, while thiadiazole (Compound C) increases lipophilicity but may reduce oral bioavailability . Benzothiazole (Compound A) prioritizes kinase targeting due to planar aromaticity .
- Acetamide Variations : The 2,2-diphenylacetamide moiety in the target compound likely enhances hydrophobic interactions with protein pockets, whereas simpler acetamides (e.g., Compound C’s phenylacetamide) may exhibit weaker binding .
Biological Activity
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound belongs to a class of oxadiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
The molecular formula of this compound is with a molecular weight of 429.5 g/mol. Its structure includes an oxadiazole ring and a methanesulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 886912-27-2 |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of methanesulfonylphenyl oxadiazoles have shown potent antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae . These compounds inhibit bacterial growth effectively with minimal cytotoxicity to human cells.
COX Inhibition and Anti-inflammatory Effects
A critical aspect of the biological activity of this compound is its ability to inhibit cyclooxygenase (COX) enzymes. Studies indicate that oxadiazole derivatives can selectively inhibit COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . The selectivity index of these compounds often exceeds that of traditional NSAIDs like indomethacin and celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Indomethacin | 0.039 | Not applicable | Not applicable |
| This compound | 9.14–13.20 | 0.10–0.31 | High |
Anticancer Potential
The anticancer potential of compounds in this category is also under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated several oxadiazole derivatives against MRSA and other pathogenic bacteria. The results indicated that certain derivatives achieved up to 97% inhibition of bacterial growth at therapeutic doses significantly lower than those causing cytotoxic effects in human cell lines .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that specific oxadiazole derivatives significantly reduced inflammation compared to control groups treated with traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
